5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C9H6ClN3O2 |
|---|---|
Molecular Weight |
223.61 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1H-1,2,4-triazole-5-carboxylic acid |
InChI |
InChI=1S/C9H6ClN3O2/c10-6-3-1-5(2-4-6)7-11-8(9(14)15)13-12-7/h1-4H,(H,14,15)(H,11,12,13) |
InChI Key |
AYHGBKJIRPYZSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazine Derivatives with Carboxylic Acid Derivatives
A common approach starts from hydrazine hydrate reacting with substituted benzoic acids or their derivatives to form hydrazides, which then undergo cyclization to yield the triazole ring.
- Typical procedure : Hydrazine hydrate is reacted with 4-chlorobenzoic acid or its derivatives under reflux conditions to form the corresponding hydrazide.
- The hydrazide is then cyclized, often in the presence of dehydrating agents or under acidic/basic conditions, to form the 1,2,4-triazole ring bearing the 4-chlorophenyl group and the carboxylic acid at the 3-position.
Cyclization via Thiosemicarbazides
An alternative method involves the synthesis of thiosemicarbazide intermediates followed by ring closure in alkaline media.
- Preparation of 1-(4-chlorophenyl)thiosemicarbazide by condensation of 4-chlorophenyl isothiocyanate with hydrazine derivatives.
- Ring closure of these thiosemicarbazides in alkaline medium yields 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiols.
- Subsequent oxidation or substitution reactions can convert the thiol group to the carboxylic acid functionality.
Synthesis via Schiff Base Intermediates and Mannich Bases
In some synthetic routes, Schiff bases derived from 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol and aromatic aldehydes are formed and then subjected to Mannich base formation to yield derivatives, which can be further transformed to carboxylic acid derivatives.
- Schiff base formation involves refluxing the amino-triazole with substituted benzaldehydes in the presence of catalytic sulfuric acid.
- Mannich bases are prepared by reacting the Schiff base with formaldehyde and primary or secondary amines in ethanol/DMF mixtures.
While these methods are more commonly used for thiol derivatives, they provide a foundation for modifications leading to carboxylic acid derivatives.
Summary Table of Preparation Methods
Analytical Characterization Supporting Preparation
Synthesized compounds are typically characterized by:
- Elemental analysis confirming composition.
- Infrared (IR) spectroscopy identifying functional groups (e.g., C=O stretch ~1670 cm⁻¹, N-H, C-Cl).
- Nuclear Magnetic Resonance (NMR) spectroscopy:
- ^1H NMR showing aromatic protons and NH signals.
- ^13C NMR confirming carbon environments including carboxylic acid carbon.
- Mass spectrometry for molecular weight confirmation.
These analyses confirm the successful synthesis of the target compound and its intermediates.
Research Results and Observations
- The cyclization methods produce the target compound in good yields with high purity.
- The presence of the 4-chlorophenyl substituent influences the reactivity and biological activity of the compound.
- Thiosemicarbazide routes offer versatility for further functionalization but require additional steps to convert thiol to carboxylic acid.
- The hydrazide cyclization method is more straightforward for direct synthesis of the carboxylic acid derivative.
- Spectroscopic data consistently confirm the structure and purity of synthesized compounds.
Chemical Reactions Analysis
Functionalization via Mannich Reaction
The triazole core undergoes Mannich reactions to introduce antimicrobial functionalities. For example:
-
Reaction with formaldehyde and ciprofloxacin derivatives under mild acidic conditions yields hybrids with enhanced antibacterial activity .
Table 2: Mannich Reaction Derivatives
| Reactants | Conditions | Product Bioactivity (MIC Range) |
|---|---|---|
| Triazole + formaldehyde + ciprofloxacin | pH 5–6, 50°C, 6 hrs | MRSA: MIC = 0.25 µg/mL (vs 1 µg/mL for ciprofloxacin) |
Esterification and Amidation
The carboxylic acid group at position 3 undergoes esterification or amidation to improve bioavailability:
-
Esterification : Reaction with methanol/H₂SO₄ yields methyl esters.
-
Amidation : Coupling with amines (e.g., benzylamine) via EDC/HOBt activation forms amides .
Table 3: Functional Group Transformations
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | Methyl ester derivative | Enhanced lipophilicity |
| Amidation | EDC, HOBt, DMF, RT | Benzylamide derivative | Drug intermediate |
Alkylation and Acylation
The triazole ring’s nitrogen atoms undergo alkylation or acylation :
-
Alkylation : Treatment with 3,4-dichlorobenzyl chloride forms N-alkyl derivatives .
-
Acylation : Reaction with acetyl chloride introduces acetyl groups, though this may reduce bioactivity .
Table 4: N-Substitution Reactions
| Reaction | Reagent | Conditions | Effect on Bioactivity |
|---|---|---|---|
| Alkylation | 3,4-Dichlorobenzyl chloride | K₂CO₃, DMF, 80°C | Improved antifungal activity |
| Acylation | Acetyl chloride | Pyridine, RT | Reduced antibacterial potency |
Salt Formation
The carboxylic acid forms pharmaceutically compatible salts with bases like sodium hydroxide or meglumine, enhancing aqueous solubility .
Key Research Findings
-
Antibacterial Potency : Hybrids from Mannich reactions exhibit 8–16× higher activity against MRSA than ciprofloxacin .
-
Structure-Activity Relationship (SAR) : Alkyl groups at N-4 of the triazole enhance Gram-positive activity, while hydroxyphenyl groups boost broad-spectrum efficacy .
-
Stability : The compound is stable under physiological pH (4–8) but degrades in strongly acidic/basic conditions.
Scientific Research Applications
Based on the search results, here is information on the applications of compounds containing the 1,2,4-triazole structure, with a focus on "5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid" and related compounds:
General Applications of 1,2,4-Triazoles
1,2,4-Triazole derivatives possess a wide range of bioactivities, including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties . They are also used as enzyme inhibitors, in hybrid compounds, and have applications in ionic liquids, corrosion inhibitors, agrochemicals, polymers, supramolecular chemistry, and material science .
Antimicrobial Applications
- Several synthesized clinafloxacin-triazole hybrids have demonstrated good antibacterial and antifungal activities, with some being more potent than reference drugs like chloramphenicol, clinafloxacin, and fluconazole . For instance, compound 28g with a 2,4-difluoro at the phenyl ring exhibited potent antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .
- Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids have shown higher potency against MRSA than vancomycin and ciprofloxacin . SAR analysis revealed that phenyl groups at the C-3 position are crucial for high activity, and electron-donating groups like –OH on the phenyl ring favor the activity .
- 1,2,4-Triazole derivatives bearing a quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide unit have demonstrated bactericidal activity against the phytopathogenic bacterium X. oryzae pv. oryzae . Compounds with strongly electron-withdrawing substituents on the benzene ring showed enhanced antibacterial activity .
- 1,2,4-Triazole-pyrimidine hybrids displayed excellent activity against S. aureus and E. coli, and were found to be more effective than many clinically used antibiotics against MRSA strains .
Anticancer Applications
The 1,2,3-triazole skeleton is a valuable building block for the discovery of new promising anticancer agents . One study investigated the effects of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative on cytotoxicity in melanoma cells, because melanoma represents a forceful derm cancer with a high rate of mortality .
Specific Compounds and their Properties
- 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid:
- 5-[(4-Chlorophenyl)thio]-1H-1,2,3-triazole-4-carboxylic acid:
- 4-Allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol:
Data Table of 1,2,4-Triazole Derivatives and their Activities
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of triazole derivatives allows for extensive comparisons. Below is a detailed analysis of 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid alongside analogous compounds:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Functional Group Impact: Carboxylic Acid (-COOH): Enhances water solubility and hydrogen-bonding capacity, making the compound suitable for targeting polar enzyme active sites . Thiol (-SH): Found in Yucasin, this group facilitates disulfide bond formation or metal coordination, critical for inhibiting flavin-containing monooxygenases (FMOs) in auxin biosynthesis . Sulfonamide (-SO₂NH₂): In ASTCA, this group mimics carboxylic acid in steric and electronic properties while improving metabolic stability .
Biological Activity: Yucasin is a potent auxin biosynthesis inhibitor, while ASTCA exhibits herbicidal effects, highlighting how minor structural changes redirect biological targets . The methyl ester derivative (CAS 676457-40-2) demonstrates the utility of prodrug strategies to improve membrane permeability .
Spectroscopic and Computational Data :
- IR and NMR studies of related triazoles (e.g., 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydropyrazole) reveal characteristic absorption bands for -COOH (~1700 cm⁻¹) and C-Cl stretches (~750 cm⁻¹), aiding in structural validation .
Biological Activity
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and agriculture due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C9H6ClN3O2
- Molecular Weight : 223.61 g/mol
- IUPAC Name : 3-(4-chlorophenyl)-1H-1,2,4-triazole-5-carboxylic acid
- CAS Number : 90839-69-3
The compound features a triazole ring substituted with a chlorophenyl group and a carboxylic acid group. The unique structural properties of this compound contribute to its biological activity, particularly in inhibiting fungal growth and modulating various biochemical pathways.
Antifungal Properties
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid exhibits significant antifungal activity. Triazole derivatives are known for their ability to inhibit the enzyme lanosterol 14α-demethylase, which is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts fungal growth and viability.
| Fungal Pathogen | Inhibition Activity |
|---|---|
| Candida albicans | High |
| Aspergillus niger | Moderate |
| Trichophyton mentagrophytes | High |
Anti-inflammatory Activity
Research has demonstrated that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These effects are particularly relevant in conditions characterized by chronic inflammation.
Mechanism of Action :
The anti-inflammatory effects are mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, leading to reduced expression of inflammatory mediators.
Anticancer Potential
Studies indicate that 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid exhibits antiproliferative effects against various cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 12.5 |
| HeLa (Cervical cancer) | 10.0 |
| A549 (Lung cancer) | 15.0 |
Synthesis and Research Applications
The synthesis of 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid typically involves cyclization reactions using appropriate precursors such as 4-chlorobenzohydrazide and formic acid under reflux conditions. This method allows for the efficient formation of the triazole ring structure.
Case Studies
-
Antifungal Efficacy Study :
A recent study evaluated the antifungal activity of this compound against several pathogenic fungi. Results indicated that it significantly inhibited the growth of Candida albicans, demonstrating its potential as an effective antifungal agent in clinical settings. -
Anti-inflammatory Research :
In vitro studies showed that treatment with 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid reduced levels of pro-inflammatory cytokines in macrophages activated with lipopolysaccharide (LPS), confirming its role as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-carboxylic acid | Thiadiazole derivative | Different heterocyclic structure |
| 5-Amino-4H-1,2,4-triazole-3-carboxylic Acid | Triazole with amino group | Amino group alters reactivity |
| 1-(4-Chlorophenyl)-3-methyltriazole | Methyl-substituted triazole | Methyl substitution changes physical properties |
Q & A
Q. What are the common synthetic routes for 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid?
A typical method involves condensation of hydrazide derivatives (e.g., 4-nitrobenzohydrazide) with imidoyl chlorides (e.g., N-(4-chlorophenyl)-benzimidoyl chloride) in polar aprotic solvents like dimethylacetamide (DMAc) under reflux. Purification often employs column chromatography using cyclohexane-ethyl acetate mixtures, followed by recrystallization. Yield optimization requires controlled reaction times (5–10 hours) and stoichiometric ratios .
Q. How is the compound characterized post-synthesis?
Structural confirmation relies on single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths (e.g., C–C ≈ 0.009 Å) and dihedral angles. Complementary techniques include / NMR for substituent analysis, HPLC for purity (>95%), and FT-IR to identify functional groups like carboxylic acid (-COOH) and triazole rings .
Q. What solvents and catalysts are optimal for synthesis?
Polar aprotic solvents (DMAc, DMF, toluene) are preferred for cyclization reactions. Catalysts like palladium (Pd) or copper (Cu) enhance coupling efficiency, particularly in halogen-substituted intermediates. Microwave-assisted synthesis may reduce reaction times compared to conventional heating .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., density functional theory) predict transition states and reaction pathways, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., solvent polarity, temperature). This hybrid approach reduces trial-and-error experimentation and accelerates reaction design .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial or enzyme inhibition assays may arise from impurities (>95% purity recommended) or assay conditions (e.g., pH, solvent choice). Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric) and compare with structurally related analogs (e.g., 5-(4-methoxyphenyl) derivatives) to isolate substituent-specific effects .
Q. What strategies enhance the compound’s pharmacokinetic properties?
Introduce electron-withdrawing groups (e.g., -CF) to improve metabolic stability or modify the triazole ring with alkyl chains (e.g., hexyl) to increase lipophilicity. Computational docking studies against targets like carbonic anhydrase or prostaglandin synthases guide rational design .
Q. How to validate the compound’s mechanism of action in enzyme inhibition?
Use isothermal titration calorimetry (ITC) to measure binding affinity and kinetics. Pair with molecular dynamics simulations to map interactions in the enzyme active site (e.g., hydrogen bonding with His94 in carbonic anhydrase). Mutagenesis studies can confirm critical residues for inhibition .
Methodological Considerations
Q. What are the challenges in crystallizing this compound for structural analysis?
Slow evaporation from ethyl acetate or DMF/water mixtures yields suitable single crystals. H atoms are often geometrically constrained during refinement due to low electron density. Disorder in chlorophenyl substituents may require anisotropic displacement parameter (ADP) modeling .
Q. How to address low yields in large-scale synthesis?
Optimize batch reactions by scaling solvent volumes linearly and implementing continuous flow systems. Monitor intermediates via in-line FT-IR or Raman spectroscopy to detect side products early. Consider alternative protecting groups for carboxylic acid moieties to prevent undesired cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
